molecular formula C18H18ClN5O3S B12140304 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyp henyl)acetamide

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyp henyl)acetamide

Cat. No.: B12140304
M. Wt: 419.9 g/mol
InChI Key: JNIZKNQEHRSFIB-UHFFFAOYSA-N
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Description

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyphenyl)acetamide is a complex organic compound that features a triazole ring, a thioether linkage, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the formation of the triazole ring, followed by the introduction of the thioether linkage and subsequent functionalization with amino, methoxy, and chloro groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Industrial production methods would likely involve scaling up these reactions while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and thioether linkage play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and thioether-containing molecules. Compared to these, 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Some similar compounds are:

  • 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole
  • Bis[di(4-methoxyphenyl)amino]carbazole-capped indacenodithiophenes

This compound’s unique structure and properties make it a valuable subject for ongoing research and development in various scientific fields.

Properties

Molecular Formula

C18H18ClN5O3S

Molecular Weight

419.9 g/mol

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide

InChI

InChI=1S/C18H18ClN5O3S/c1-26-14-6-4-3-5-12(14)17-22-23-18(24(17)20)28-10-16(25)21-11-7-8-15(27-2)13(19)9-11/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

JNIZKNQEHRSFIB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC)Cl

Origin of Product

United States

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